4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (CAS 120537-66-8) is a highly versatile, bifunctionalized heterocyclic building block essential for advanced organic synthesis. Featuring a 1,8-naphthyridine core, a tautomeric 2-oxo/4-hydroxy system, and a reactive 7-methyl handle, it serves as a critical precursor for synthesizing pharmaceuticals, antiviral agents, and supramolecular hydrogen-bonding arrays [1]. From a procurement perspective, sourcing this specific decarboxylated scaffold allows chemists to bypass the harsh thermal conditions required to synthesize it from its common 3-carboxylate precursor, directly enabling downstream orthogonal functionalization at the C3 and C4 positions [2].
Substituting this compound with a generic 4-hydroxy-2-quinolone eliminates the N8 nitrogen, fundamentally altering the electronic distribution and destroying the specific hydrogen-bonding arrays (e.g., D-A-A) required for nucleobase recognition or selective receptor binding [1]. Furthermore, attempting to substitute it with the cheaper, un-decarboxylated analog (ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) introduces severe process bottlenecks. The 3-carboxylate occupies a critical site for electrophilic aromatic substitution and requires high-temperature decarboxylation (often >200 °C) that degrades the material, generates tarry byproducts, and drastically reduces overall yield[2].
Procuring the pre-decarboxylated 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one directly eliminates the most problematic step in naphthyridine core synthesis. When starting from the common Gould-Jacobs intermediate (ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate), chemists must perform a saponification followed by a harsh thermal decarboxylation at temperatures exceeding 200 °C in high-boiling solvents like diphenyl ether [1]. This step typically results in moderate yields (40-60%) and requires extensive purification to remove tarry byproducts. The target compound provides an immediate, clean starting point for C3-halogenation or C4-triflation.
| Evidence Dimension | Synthetic steps and yield to achieve a C3-unsubstituted reactive core |
| Target Compound Data | 0 steps; ready for immediate downstream functionalization |
| Comparator Or Baseline | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate requires 2 steps (hydrolysis + thermal decarboxylation at >200 °C) with typical yields of 40-60% |
| Quantified Difference | Eliminates 2 synthetic steps and avoids a ~40-60% yield penalty associated with thermal degradation |
| Conditions | Standard laboratory or pilot-scale synthesis of 3-substituted naphthyridine derivatives |
Procuring the decarboxylated core directly accelerates library synthesis and improves overall mass recovery by avoiding harsh thermal degradation.
The presence of the N8 nitrogen in the 1,8-naphthyridine core provides a critical hydrogen bond acceptor that is absent in carbon-isostere comparators like 4-hydroxy-2-quinolone. In supramolecular chemistry and drug design, this N8 atom participates in highly specific donor-acceptor-acceptor (D-A-A) arrays. Receptors or ligands utilizing the 1,8-naphthyridine core frequently exhibit association constants (Ka) for complementary targets (like guanine derivatives or specific kinase hinge regions) exceeding 10^4 M^-1 in non-polar environments, whereas the quinolone analogs show drastically reduced affinities (Ka < 10^2 M^-1) due to the missing acceptor interaction [1].
| Evidence Dimension | Target binding affinity driven by hydrogen bond acceptor capacity |
| Target Compound Data | 1,8-naphthyridine core provides an N8 acceptor, enabling high-affinity binding (Ka > 10^4 M^-1 for complementary targets) |
| Comparator Or Baseline | 4-hydroxy-2-quinolone lacks the N8 acceptor, resulting in >100-fold weaker binding (Ka < 10^2 M^-1) |
| Quantified Difference | >2 orders of magnitude increase in binding affinity for targets requiring a D-A-A hydrogen bonding array |
| Conditions | Binding assays in non-polar solvents or hydrophobic protein binding pockets |
For researchers designing nucleobase receptors or highly selective kinase inhibitors, the naphthyridine core is non-negotiable for achieving required target engagement.
The 7-methyl group on this specific compound serves as a highly reactive handle for lateral functionalization, a feature completely absent in the des-methyl comparator, 4-hydroxy-1,8-naphthyridin-2(1H)-one. The electron-withdrawing nature of the naphthyridine ring lowers the pKa of these methyl protons, allowing for direct Knoevenagel-type condensations with aromatic aldehydes to yield 7-styryl derivatives in >70% yield under mild basic conditions [1]. Achieving similar C7-extensions on the des-methyl core requires pre-functionalization (e.g., halogenation) and transition-metal-catalyzed cross-coupling, adding significant cost and complexity.
| Evidence Dimension | Reactivity for extending the pi-system or adding lipophilic bulk at the C7 position |
| Target Compound Data | 7-methyl group undergoes direct condensation with aldehydes in >70% yield under mild conditions |
| Comparator Or Baseline | 4-hydroxy-1,8-naphthyridin-2(1H)-one requires multi-step halogenation and cross-coupling to achieve C7 functionalization |
| Quantified Difference | Single-step, transition-metal-free functionalization vs. multi-step, catalyst-dependent synthesis |
| Conditions | Base-catalyzed condensation in protic or polar aprotic solvents (e.g., 100-120 °C) |
The 7-methyl group provides a highly reliable, atom-economical vector for late-stage diversification in fluorescent probe development and drug discovery.
The presence of the 4-OH (for triflation and cross-coupling), the unsubstituted C3 (for direct halogenation), and the 7-methyl (for condensation) makes this an ideal starting scaffold for combinatorial drug discovery, eliminating the need for harsh decarboxylation steps [1].
The N8, N1-H, and C2=O array provides a rigid hydrogen-bonding module perfectly complementary to guanine and related nucleobases, widely used in chemical biology and sensor design where quinolone analogs fail [2].
Direct condensation of the reactive 7-methyl group with extended aromatic systems yields highly fluorescent styryl-naphthyridine derivatives used in time-resolved fluorometric assays and cellular imaging [1].